molecular formula C11H11NO6 B8418336 Dimethyl 4-methyl-5-nitrophthalate CAS No. 167992-81-6

Dimethyl 4-methyl-5-nitrophthalate

Cat. No. B8418336
CAS RN: 167992-81-6
M. Wt: 253.21 g/mol
InChI Key: PMOYSVOHQOQZDJ-UHFFFAOYSA-N
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Description

Dimethyl 4-methyl-5-nitrophthalate is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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properties

CAS RN

167992-81-6

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

dimethyl 4-methyl-5-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C11H11NO6/c1-6-4-7(10(13)17-2)8(11(14)18-3)5-9(6)12(15)16/h4-5H,1-3H3

InChI Key

PMOYSVOHQOQZDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A, B: 4-Methylphthalic anhydride 9a (67.5 mmol, 10.94 g) and concentrated sulfuric acid (10 mL) were placed in a three-necked round-bottomed flask and the mixture was stirred mechanically at 80° C. A mixture of fuming nitric acid (d=1.5, 4.2 mL) and concentrated sulfuric acid (3.0 mL) was added slowly from a dropping funnel at such a rate as to maintain the temperature of the stirred mixture at 100-110° C. Then concentrated nitric acid (d=1.42, 18 mL) was added as rapidly as possible without causing the temperature to rise above 110° C. The reaction mixture was heated at 100° C. for two hours, allowed to stand at room temperature for 16 h and poured into 30 mL of water. The white precipitate was filtered off and the filtrate was extracted with ethyl ether. The organic phase was dried with magnesium sulfate, filtered and concentrated under vacuum. The residual solid (13 g) was dissolved in N,N-dimethylformamide (50 mL) containing potassium carbonate (0.12 mol, 16.9 g). Dimethyl sulfate (0.12 mol, 15.4 g, 11.5 mL) was added and the mixture was stirred magnetically at room temperature for two hours. N,N-dimethylformamide was evaporated under reduced pressure. The residue was dissolved in ethyl acetate and the organic phase was washed with water, brine and dried with magnesium sulfate. The salts were filtered off and the filtrate was concentrated under vacuum. The residue was purified by flash chromatography on type H silica gel using hexane/ethyl acetate (4/1) as eluent to yield 5.26 g (31%) of dimethyl 4-methyl-5-nitrophthalate 9c as a white solid.
Quantity
10.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
16.9 g
Type
reactant
Reaction Step Four
Quantity
11.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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